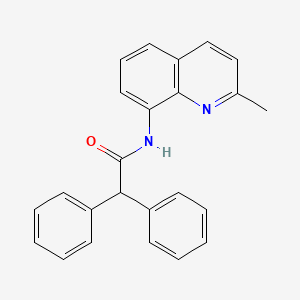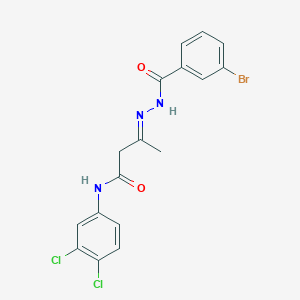![molecular formula C19H11F13N2O2 B15020222 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]heptanehydrazide](/img/structure/B15020222.png)
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]heptanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]heptanehydrazide is a fluorinated organic compound It is characterized by its unique structure, which includes multiple fluorine atoms and a naphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]heptanehydrazide typically involves multiple steps. One common approach is to start with the preparation of the fluorinated heptane derivative, followed by the introduction of the naphthalene moiety through a condensation reaction with 2-methoxynaphthalene. The final step involves the formation of the hydrazide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]heptanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]heptanehydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]heptanehydrazide involves its interaction with molecular targets through its fluorinated and naphthalene moieties. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: A fluorinated compound with a similar heptane backbone but different functional groups.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound used in surface functionalization and nanomaterial synthesis.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]heptanehydrazide is unique due to its combination of a highly fluorinated heptane chain and a naphthalene moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.
属性
分子式 |
C19H11F13N2O2 |
|---|---|
分子量 |
546.3 g/mol |
IUPAC 名称 |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]heptanamide |
InChI |
InChI=1S/C19H11F13N2O2/c1-36-12-7-6-9-4-2-3-5-10(9)11(12)8-33-34-13(35)14(20,21)15(22,23)16(24,25)17(26,27)18(28,29)19(30,31)32/h2-8H,1H3,(H,34,35)/b33-8+ |
InChI 键 |
BASXSEJLSPNZJS-IGPZKQPZSA-N |
手性 SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
规范 SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-{4-[(4-Methylphenyl)methoxy]phenyl}methylidene]-2-oxo-2-(pyrrolidin-1-YL)acetohydrazide](/img/structure/B15020141.png)
![2-amino-6-[3-(diethylamino)propyl]-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15020147.png)

![Methyl 2-[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-amido]benzoate](/img/structure/B15020150.png)
![2-(4-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15020155.png)

![Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone](/img/structure/B15020173.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B15020185.png)
![2-hydroxy-5-[3-hydroxy-5-(4-nitrophenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B15020190.png)
![2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B15020192.png)
![4-oxo-11,13-dithiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-6-olate](/img/structure/B15020201.png)
![Ethyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15020209.png)
![(1S,2S,3aR)-7-chloro-1-[(4-methylphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15020212.png)
![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B15020213.png)
